2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Overview
Description
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a critical role in regulating its concentration. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide works by inhibiting the reuptake of glutamate by glutamate transporters. By inhibiting glutamate transporters, 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission. This increased neurotransmission has been shown to be effective in treating various neurological disorders.
Biochemical and Physiological Effects
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in lab experiments is its potency and selectivity. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is a highly selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of glutamate transporters in various neurological disorders. One of the limitations of using 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in lab experiments is its potential toxicity. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to be toxic to neurons at high concentrations, making it important to use appropriate dosages in lab experiments.
Future Directions
There are a number of future directions for research on 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the development of new therapeutic applications for 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. Finally, research is needed to better understand the potential side effects of 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide and to develop strategies for minimizing these side effects.
Scientific Research Applications
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can be used to treat ischemic stroke, traumatic brain injury, and epilepsy. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to be effective in treating depression and anxiety disorders.
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-17-10-14(18(20)13-7-3-2-6-12(13)17)16-9-11-5-1-4-8-15(11)21-16/h1,4-5,8-10,12-13H,2-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPGPBZDAYBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC4=CC=CC=C4O3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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